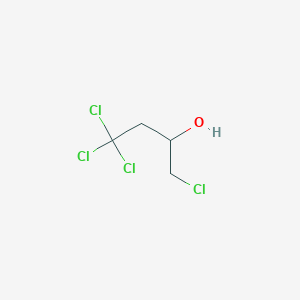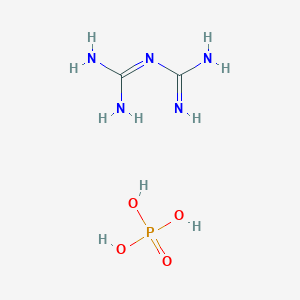
1-(Diaminomethylidene)guanidine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diaminomethylidene)guanidine;phosphoric acid is a compound that combines the properties of guanidine and phosphoric acid. Guanidine is a strong organic base, while phosphoric acid is a mineral acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, ytterbium triflate can be used as a catalyst for the addition of amines to carbodiimides under solvent-free conditions .
Industrial Production Methods: Industrial production of guanidine derivatives often involves large-scale catalytic processes. Transition metal catalysis, such as palladium-catalyzed reactions, is commonly used for the synthesis of multisubstituted guanidines . These methods are efficient and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diaminomethylidene)guanidine;phosphoric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized guanidine derivatives, while substitution reactions can yield a variety of substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
1-(Diaminomethylidene)guanidine;phosphoric acid has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Diaminomethylidene)guanidine;phosphoric acid involves its interaction with molecular targets and pathways. Guanidine derivatives act by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This mechanism is crucial for their therapeutic effects in treating muscle weakness and fatigue.
Vergleich Mit ähnlichen Verbindungen
Metformin: A biguanide used for the treatment of type II diabetes.
Phenformin: Another biguanide with similar applications to metformin.
Proguanil: Used for the prevention of malaria.
Uniqueness: 1-(Diaminomethylidene)guanidine;phosphoric acid is unique due to its combination of guanidine and phosphoric acid properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
56683-45-5 |
|---|---|
Molekularformel |
C2H10N5O4P |
Molekulargewicht |
199.11 g/mol |
IUPAC-Name |
1-(diaminomethylidene)guanidine;phosphoric acid |
InChI |
InChI=1S/C2H7N5.H3O4P/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H3,1,2,3,4) |
InChI-Schlüssel |
AGUDIRVJHRXIDK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(=N)N)(N)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


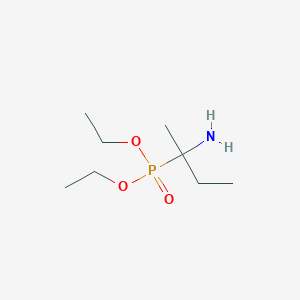
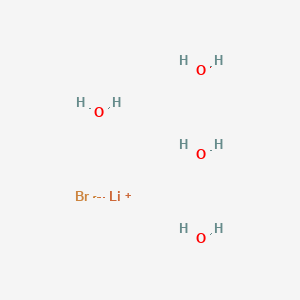
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
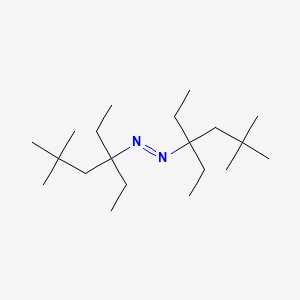
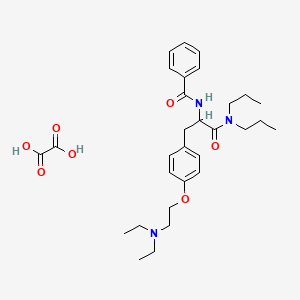
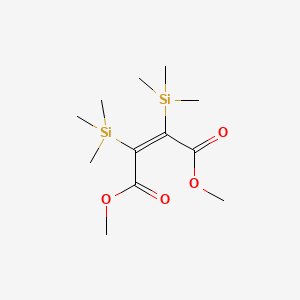
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
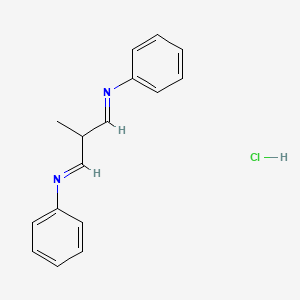
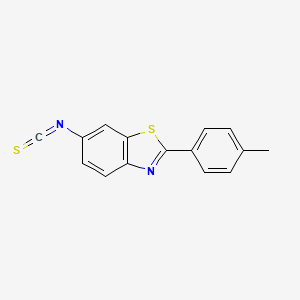
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
